molecular formula C21H26N2O B1613900 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-15-8

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613900
CAS RN: 898783-15-8
M. Wt: 322.4 g/mol
InChI Key: RPYVZNPOAIFIHW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O . It has a molecular weight of 322.4 g/mol . This compound is used in scientific research and has versatile applications, making it invaluable for studying various fields, including pharmaceuticals and materials science.


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C21H26N2O/c1-16-8-9-19 (17 (2)14-16)21 (24)20-7-5-4-6-18 (20)15-23-12-10-22 (3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 . The Canonical SMILES structure is CC1=CC (=C (C=C1)C (=O)C2=CC=CC=C2CN3CCN (CC3)C)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 322.204513457 g/mol . The topological polar surface area is 23.6 Ų , and it has 24 heavy atoms .

Scientific Research Applications

Photoinitiation

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is closely related to benzophenone derivatives which are extensively studied for their photoinitiation capabilities in polymer science. Benzophenone and its derivatives are known for their ability to initiate polymerization through a Type-II photoinitiating system, where the excited state of benzophenone interacts with a tertiary amine to produce radicals that initiate the polymerization process (H. J. Hageman, 1997). This mechanism is pivotal in applications ranging from coatings to 3D printing technologies.

Photocrosslinking

Benzophenone derivatives are also employed in photocrosslinking applications. A study on Escherichia coli demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins, showcasing its potential for photocrosslinking in biological studies (J. Chin et al., 2002). This technology can be used for identifying and mapping protein interactions, which is crucial for understanding biological processes and drug development.

Polymerization

The synthesis of functional polymers through alkyllithium-initiated polymerizations has been explored using benzophenone derivatives. These compounds can be utilized to prepare terminally functionalized polymers with aromatic tertiary amine groups, indicating their utility in creating specialized materials for various technological applications (Jungahn Kim et al., 1998). Such polymers have potential uses in electronics, biotechnology, and materials science.

Environmental Applications

The environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for removing contaminants like benzophenone-4 from water highlights another application area. These novel polymeric resins demonstrate high adsorption capacities, showcasing the potential of benzophenone derivatives in environmental remediation and water treatment processes (Xia Zhou et al., 2018).

properties

IUPAC Name

(2,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-9-19(17(2)14-16)21(24)20-7-5-4-6-18(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYVZNPOAIFIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643877
Record name (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-15-8
Record name (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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